4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol
Brand Name: Vulcanchem
CAS No.: 656233-97-5
VCID: VC15923658
InChI: InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

CAS No.: 656233-97-5

Cat. No.: VC15923658

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol - 656233-97-5

Specification

CAS No. 656233-97-5
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol
Standard InChI InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3
Standard InChI Key VXGZFQCAPGWPDZ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . Its IUPAC name, 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol, reflects the positions of key functional groups:

  • A methoxy group (-OCH₃) at the 1-position of the isoquinoline ring.

  • A hydroxyl group (-OH) at the 5-position.

  • A 3-aminophenyl substituent (-C₆H₄NH₂) at the 4-position .

The isoquinoline core provides a planar aromatic system, while the substituents introduce hydrogen-bonding capabilities and electronic modulation (Figure 1).

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number656233-97-5
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29 g/mol
IUPAC Name4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol
SMILES NotationCOC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived computational data provide insights into the compound’s behavior:

  • XLogP3-AA: 3.0, indicating moderate lipophilicity .

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ and OH) and 4 acceptors (N and O atoms) .

  • Topological Polar Surface Area (TPSA): 68.4 Ų, suggesting moderate polarity and potential blood-brain barrier permeability .

  • Rotatable Bonds: 2, implying conformational flexibility at the methoxy and aminophenyl groups .

These properties align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA3.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
TPSA68.4 Ų
Rotatable Bond Count2

Structural Analogues and Comparative Analysis

EPA Dashboard Analogues

The U.S. EPA’s CompTox Chemicals Dashboard lists 24 structural analogs, including:

  • 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (DTXSID80798352): Differs in the aminophenyl substituent’s position (para vs. meta) .

  • 4-[4-(Dimethylamino)phenyl]-1-methoxyisoquinolin-5-ol (DTXSID80798352): Features a dimethylamino group, altering electronic properties .

Table 3: Key Analogues and Structural Variations

CompoundSubstituent VariationPotential Impact on Activity
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-olAmino group at para positionAltered receptor binding
4-(3-Nitrophenyl)-1-methoxyisoquinolin-5-olNitro group instead of aminoIncreased electron deficiency

The meta-substituted amino group in 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol may enhance hydrogen-bonding interactions compared to para-substituted analogs .

Hypothesized Biological Activities

Mechanistic Insights from Structural Features

The compound’s structure suggests potential interactions with biological targets:

  • Aminophenyl Group: May engage in π-π stacking with aromatic residues in enzyme active sites.

  • Hydroxyl and Methoxy Groups: Could participate in hydrogen bonding or modulate electron density.

Isoquinoline derivatives are known to inhibit kinases and intercalate DNA, implying possible anticancer applications .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Neuroprotection: Isoquinolines modulate neurotransmitter systems, but no studies have tested this compound in neuronal models.

  • Antiviral Activity: Structural similarity to HIV integrase inhibitors warrants evaluation against viral proteases.

Synthetic Challenges

Publicly available data lack details on synthesis routes. Future work could explore:

  • Palladium-Catalyzed Coupling: For introducing the aminophenyl group.

  • Selective Methoxylation: To optimize yield and purity.

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